molecular formula C8H4Cl2O3S B13534654 (E)-4-(2,5-Dichlorothiophen-3-yl)-2-oxobut-3-enoic acid

(E)-4-(2,5-Dichlorothiophen-3-yl)-2-oxobut-3-enoic acid

Cat. No.: B13534654
M. Wt: 251.09 g/mol
InChI Key: GNJSUPQQISSCFY-OWOJBTEDSA-N
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Description

(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of thiophene derivatives with different substituents.

Mechanism of Action

The mechanism of action of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is unique due to the presence of both the dichlorothiophene and butenoic acid moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H4Cl2O3S

Molecular Weight

251.09 g/mol

IUPAC Name

(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C8H4Cl2O3S/c9-6-3-4(7(10)14-6)1-2-5(11)8(12)13/h1-3H,(H,12,13)/b2-1+

InChI Key

GNJSUPQQISSCFY-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1/C=C/C(=O)C(=O)O)Cl)Cl

Canonical SMILES

C1=C(SC(=C1C=CC(=O)C(=O)O)Cl)Cl

Origin of Product

United States

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